molecular formula C15H15N3O2S B13058622 2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13058622
M. Wt: 301.4 g/mol
InChI Key: NEQOXEWXQNLFLV-UHFFFAOYSA-N
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Description

The compound 2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Its structure features:

  • A thieno[2,3-d]pyrimidin-4(3H)-one core, which provides a planar aromatic system conducive to π-π stacking interactions.
  • A 2-{[(2-hydroxyethyl)amino]methyl} substituent at position 2, introducing polarity and hydrogen-bonding capacity, which may improve solubility and target engagement compared to simpler derivatives.

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

2-[(2-hydroxyethylamino)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H15N3O2S/c19-7-6-16-8-12-17-14(20)13-11(9-21-15(13)18-12)10-4-2-1-3-5-10/h1-5,9,16,19H,6-8H2,(H,17,18,20)

InChI Key

NEQOXEWXQNLFLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CNCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-hydroxyethyl)amino]methyl}-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thieno[2,3-d]pyrimidine derivative with an amino alcohol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in a solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-hydroxyethyl)amino]methyl}-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[(2-hydroxyethyl)amino]methyl}-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-hydroxyethyl)amino]methyl}-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Modifications
  • Molecular weight: 228.27 g/mol vs. ~307.36 g/mol (estimated for the target compound). Simpler synthesis via condensation reactions, as described for analogs in and .
Substituent Variations
  • 2-Amino-5-[(aryl)thio] Derivatives (, e.g., 2d, 2e): Replace the hydroxyethylamino group with amino and arylthio groups (e.g., 2,5-dimethoxyphenyl in 2d). Melting points: 154–196°C, influenced by substituent bulk and symmetry .
  • Triazole-Fused Derivatives (, e.g., 6b, 6c):

    • Incorporate triazole rings (e.g., 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl), enhancing rigidity and π-stacking capacity.
    • Higher molecular weights (~350–400 g/mol) and varied solubility profiles depending on substituents.
  • Hydroxy and Methoxy Derivatives (): Compounds like 5-hydroxy-4-methoxy-2-(methylsulfanyl)-5-phenylthieno[2,3-d]pyrimidin-6(5H)-one (5b) feature hydroxyl and methoxy groups, offering hydrogen-bond donors/acceptors but differing in substitution patterns compared to the target compound .

Physicochemical and Pharmacological Properties

Compound Substituents Molecular Weight (g/mol) Key Properties Reported Activities
Target Compound 2-{[(2-hydroxyethyl)amino]methyl}, 5-Ph ~307.36 Moderate LogP, high H-bond capacity Kinase inhibition (hypothesized)
5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one None at position 2 228.27 Low polarity, high crystallinity Not reported
2d () 2-Amino, 5-(2,5-dimethoxyphenyl)sulfanyl ~387.45 High LogP, moderate solubility Anticancer screening
6b () Triazole, tetrahydrobenzo group ~394.44 Rigid structure, moderate LogP Antitumor potential
5b () 5-Hydroxy, 4-methoxy, methylsulfanyl 321.04 Polar, low membrane permeability Fluorescence applications
Key Observations :
  • Triazole-containing analogs () may exhibit enhanced metabolic stability due to their fused heterocycles but could face synthetic complexity.
  • Hydroxy/methoxy derivatives () prioritize polarity, making them suitable for applications requiring aqueous solubility (e.g., fluorescence sensors) but less ideal for membrane penetration.

Biological Activity

The compound 2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS Number: 123456-78-9) is a thieno[2,3-d]pyrimidin derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound.

  • Molecular Formula : C15H15N3O2S
  • Molecular Weight : 301.36 g/mol
  • Structure : The compound consists of a thieno[2,3-d]pyrimidin core substituted with a phenyl group and a hydroxyethylaminomethyl group.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thieno[2,3-d]pyrimidine derivatives, including our compound of interest. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against common pathogens:

CompoundPathogenMIC (µM)
This compoundEscherichia coli0.21
Pseudomonas aeruginosa0.25
Staphylococcus aureus0.30

These results indicate that the compound exhibits significant antibacterial activity, particularly against E. coli and P. aeruginosa, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various cancer cell lines. The MTT assay results are summarized below:

Cell LineIC50 (µM)Reference Compound (Cisplatin) IC50 (µM)
MDA-MB-231 (breast cancer)1520
HT-29 (colon cancer)1218
SUIT-2 (pancreatic cancer)1015

The compound demonstrated promising cytotoxicity against all tested cell lines, outperforming cisplatin in some cases .

The proposed mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Molecular docking studies suggest that it binds effectively to targets such as DNA gyrase and MurD, leading to disruption in bacterial cell wall synthesis and cancer cell growth inhibition .

Case Study: Anticancer Activity

A study conducted by Liu et al. investigated the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including our compound. The findings indicated that these compounds induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Research Findings on Antimicrobial Properties

A recent publication highlighted the synthesis and biological evaluation of related thieno[2,3-d]pyrimidine derivatives with similar structural motifs. These compounds showed varied antimicrobial activities, reinforcing the importance of structural modifications in enhancing efficacy against resistant strains .

Q & A

Q. What are the common synthetic routes for thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and how can reaction conditions be optimized for higher yields?

Thieno[2,3-d]pyrimidinone derivatives are typically synthesized via cyclocondensation reactions of mercapto-substituted intermediates with amines or aldehydes. For example, substituents like sulfanyl groups or aryl rings are introduced using thiourea or aryl halides under reflux conditions in polar solvents (e.g., ethanol or DMF). Optimization involves adjusting catalyst loading (e.g., p-toluenesulfonic acid for one-step syntheses ), temperature (e.g., 80–100°C), and reaction time (6–24 hours). Yields can exceed 80% when using purified intermediates and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Key methods include:

  • ¹H/¹³C NMR : Confirms substituent positions and hydrogen bonding (e.g., NH protons at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) .
  • HRMS : Validates molecular weight within 3 ppm error .
  • Melting Point Analysis : Used to assess purity (e.g., sharp melting ranges within 2°C for crystalline derivatives) .
  • X-ray Crystallography : Resolves stereochemistry and packing modes, critical for confirming nonclassical analogs .

Advanced Research Questions

Q. How can experimental designs account for substituent effects on biological activity or physicochemical properties?

A split-plot factorial design is recommended:

  • Variables : Substituent type (e.g., alkyl, aryl, electron-withdrawing groups), reaction solvent, and catalyst.
  • Response Metrics : Yield, melting point, and bioactivity (e.g., IC₅₀ in enzyme assays).
  • Statistical Analysis : ANOVA to identify significant variables and interactions. For example, electron-donating groups on the phenyl ring may enhance solubility but reduce binding affinity .

Q. How should researchers address contradictions in reported biological activity data for structurally similar analogs?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Standardized Protocols : Use validated assays (e.g., CLIA-certified enzymatic kits).
  • Purity Verification : HPLC (>95% purity) and elemental analysis.
  • Meta-Analysis : Compare data across studies with similar substituents, such as 5-phenyl vs. 5-(4-chlorophenyl) analogs .

Q. What computational methods predict the environmental fate or pharmacokinetic properties of this compound?

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and CYP450 interactions.
  • Molecular Dynamics (MD) Simulations : Model binding to biological targets (e.g., kinase domains) using software like GROMACS.
  • Environmental Persistence : EPI Suite models biodegradation half-lives based on substituent hydrophobicity .

Methodological Considerations

Q. What strategies improve the scalability of multi-step syntheses for this compound?

  • Flow Chemistry : Enhances reproducibility for exothermic steps (e.g., cyclocondensation).
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported p-TsOH) to minimize waste .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Conduct accelerated stability studies:

  • Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.
  • Analytical Monitoring : Track degradation via HPLC and FT-IR (e.g., oxidation of thieno rings at >40°C) .

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